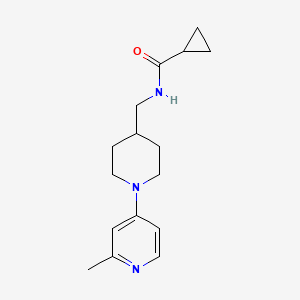

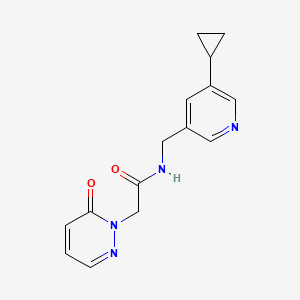

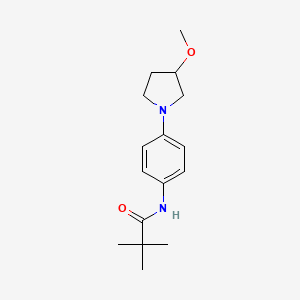

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in the scientific community.

Applications De Recherche Scientifique

1. Inhibition of Nitric Oxide Synthase

Research indicates that derivatives of 4-methylaminopyridine, including those with elaborate N-substitution such as 4-piperidine carbamate or amide, result in potent and selective inducible nitric oxide synthase (iNOS) inhibitors. The modification allows the pyridine ring to interact differently, conferring selectivity towards iNOS, which is crucial for understanding and potentially treating conditions associated with nitric oxide (NO) overproduction (Connolly et al., 2004).

2. PET Tracer Development for Neuropsychiatric Disorders

A derivative of this compound, involving fluoropyridin-2-yl and piperazin-1-yl ethyl carboxamides, has been identified as a reversible, selective, and high-affinity antagonist for 5-HT1A receptors with potential as a PET radioligand. This development is promising for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, indicating its utility in brain imaging and diagnosis (García et al., 2014).

3. CGRP Receptor Antagonism

The compound has been explored as part of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting a convergent, stereoselective, and economical synthesis approach for CGRP receptor inhibition. This is significant for developing treatments against migraines and possibly other CGRP-related disorders (Cann et al., 2012).

4. Anti-acetylcholinesterase Activity

The compound's derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Specific substitutions have led to substantial increases in activity, making them potent inhibitors. This has implications for treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

5. Imaging of Microglia and Neuroinflammation

A specific derivative has been identified as a PET radiotracer for the CSF1R, a microglia-specific marker. This development allows noninvasive imaging of reactive microglia and their contribution to neuroinflammation, with applications in studying a range of neuropsychiatric disorders including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Propriétés

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-12-10-15(4-7-17-12)19-8-5-13(6-9-19)11-18-16(20)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRRVKQMHSPVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)

![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)